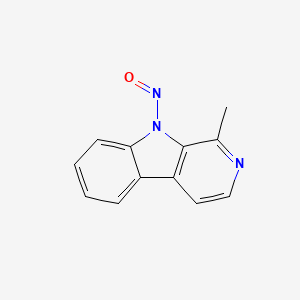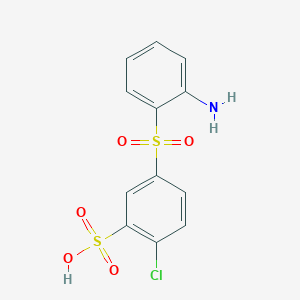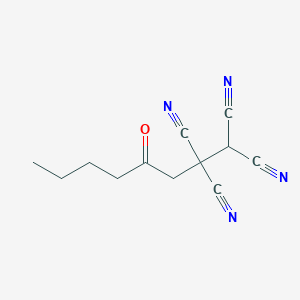
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is a heterocyclic compound with a complex structure that includes both indole and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- typically involves the nitration of 1-methyl-9H-pyrido(3,4-b)indole. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow nitration, which allows for better control over reaction conditions and yields. This method also reduces the risk of hazardous by-products and improves the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like bromine or chlorine.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is used as a building block for the synthesis of more complex molecules.
Biology
This compound has been studied for its potential neurotoxic effects. It has been found to induce tremors in animal models, making it a valuable tool for studying neurological disorders such as essential tremor .
Medicine
In medicine, 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .
Mécanisme D'action
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- involves its interaction with various molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the enzyme monoamine oxidase, which plays a role in the regulation of neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: This compound is structurally similar but lacks the nitroso group.
9H-Pyrido(3,4-b)indole: This compound is the parent structure without the methyl and nitroso groups.
Uniqueness
The presence of the nitroso group in 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- gives it unique chemical and biological properties. This group allows for specific interactions with biological targets, making it more potent in certain applications compared to its analogs .
Propriétés
| 90540-35-5 | |
Formule moléculaire |
C12H9N3O |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1-methyl-9-nitrosopyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9N3O/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)15(12)14-16/h2-7H,1H3 |
Clé InChI |
PEGLIYCYNNJUEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC2=C1N(C3=CC=CC=C23)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Bromoethoxy)ethyl]benzene](/img/no-structure.png)


![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)


![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
